3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound with the chemical formula C₂HBr₂N₃ . It is characterized by its bromine-substituted triazole ring. The compound’s molecular weight is approximately 226.86 g/mol .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole involves bromination of the parent compound, 4-cyclopropyl-1H-1,2,4-triazole. The bromination process introduces two bromine atoms at positions 3 and 5 of the triazole ring. Various synthetic routes have been explored, including halogenation reactions and cyclization processes .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole consists of a five-membered triazole ring with two bromine atoms attached. The cyclopropyl group further contributes to the compound’s rigidity and shape. The arrangement of atoms and bond angles within the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura coupling to form more complex derivatives. Additionally, its bromine atoms make it amenable to further functionalization reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Triazole derivatives, including 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, have been explored extensively in the realm of scientific research due to their versatile chemical structures and broad spectrum of biological activities. The interest in these compounds spans various fields, including drug discovery, material science, and agriculture, underlining their significance in both academic and industrial research.
Broad Spectrum of Biological Activities
Triazole derivatives are known for their wide range of biological activities. Research indicates that these compounds exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Such diverse biological activities stem from the triazole ring's ability to interact with different biological targets, offering a promising foundation for the development of new therapeutic agents. For instance, studies have highlighted the potential of triazole derivatives in addressing neglected diseases, showcasing their applicability in global health contexts (Ferreira et al., 2013).
Applications in Drug Discovery
In drug discovery, triazole derivatives have been explored for their pharmacological significance. They form the core structure of many drugs due to their stability and ability to undergo various chemical modifications, enhancing drug properties such as efficacy and selectivity. The research spans the development of antifungal, anticancer, and antiepileptic drugs, underlining the triazole ring's utility in creating potent and selective therapeutic agents (Kazeminejad et al., 2022).
Material Science and Engineering Applications
Beyond biomedicine, triazole derivatives have found applications in material science and engineering, particularly in the development of corrosion inhibitors and polymers. Their chemical stability and ability to form strong bonds make them ideal candidates for enhancing the durability and performance of materials in harsh environments. For example, triazole-based compounds have been reported to significantly improve the corrosion resistance of metals, showcasing their potential in extending the lifespan of metal structures and components (Hrimla et al., 2021).
Mechanism of Action
The specific biological or pharmacological mechanism of action for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is context-dependent and may vary based on its application. Researchers have explored its potential as an antifungal, antiviral, or anticancer agent. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-4-cyclopropyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTITZVRSKIQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole |
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